

A Comparative Guide to PIK-294 and PIK-293: Potency and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pik-294*

Cat. No.: *B1684647*

[Get Quote](#)

For researchers in oncology, immunology, and cell signaling, the selection of a potent and selective kinase inhibitor is paramount for robust experimental outcomes. This guide provides a detailed comparison of two widely used phosphoinositide 3-kinase (PI3K) inhibitors, **PIK-294** and its parent compound, PIK-293. We present a comprehensive analysis of their potency and selectivity, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific applications.

At a Glance: Potency and Selectivity

PIK-294 emerges as a significantly more potent and selective inhibitor of the p110 δ isoform of PI3K compared to its predecessor, PIK-293. Quantitative data reveals that **PIK-294** is 20- to 60-fold more potent than PIK-293, establishing it as one of the most powerful p110 δ -selective inhibitors reported.^{[1][2]}

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for both compounds against various kinases, providing a clear comparison of their potency and selectivity profiles.

Target Kinase	PIK-294 IC50	PIK-293 IC50	Fold Difference (PIK-293/PIK-294)
PI3K p110δ	~10 nM[3][4]	240 nM[2]	~24
PI3K p110α	~10 μM[4]	~100 μM	~10
PI3K p110β	~0.49 μM[4]	~10 μM	~20
PI3K p110γ	~0.16 μM[4]	~25 μM	~156
DNA-PK	48 μM[1]	Not Reported	-
mTOR	>50 μM[1]	Not Reported	-

Note: IC50 values can vary slightly between different experimental setups. The data presented is a synthesis of reported values for comparative purposes.

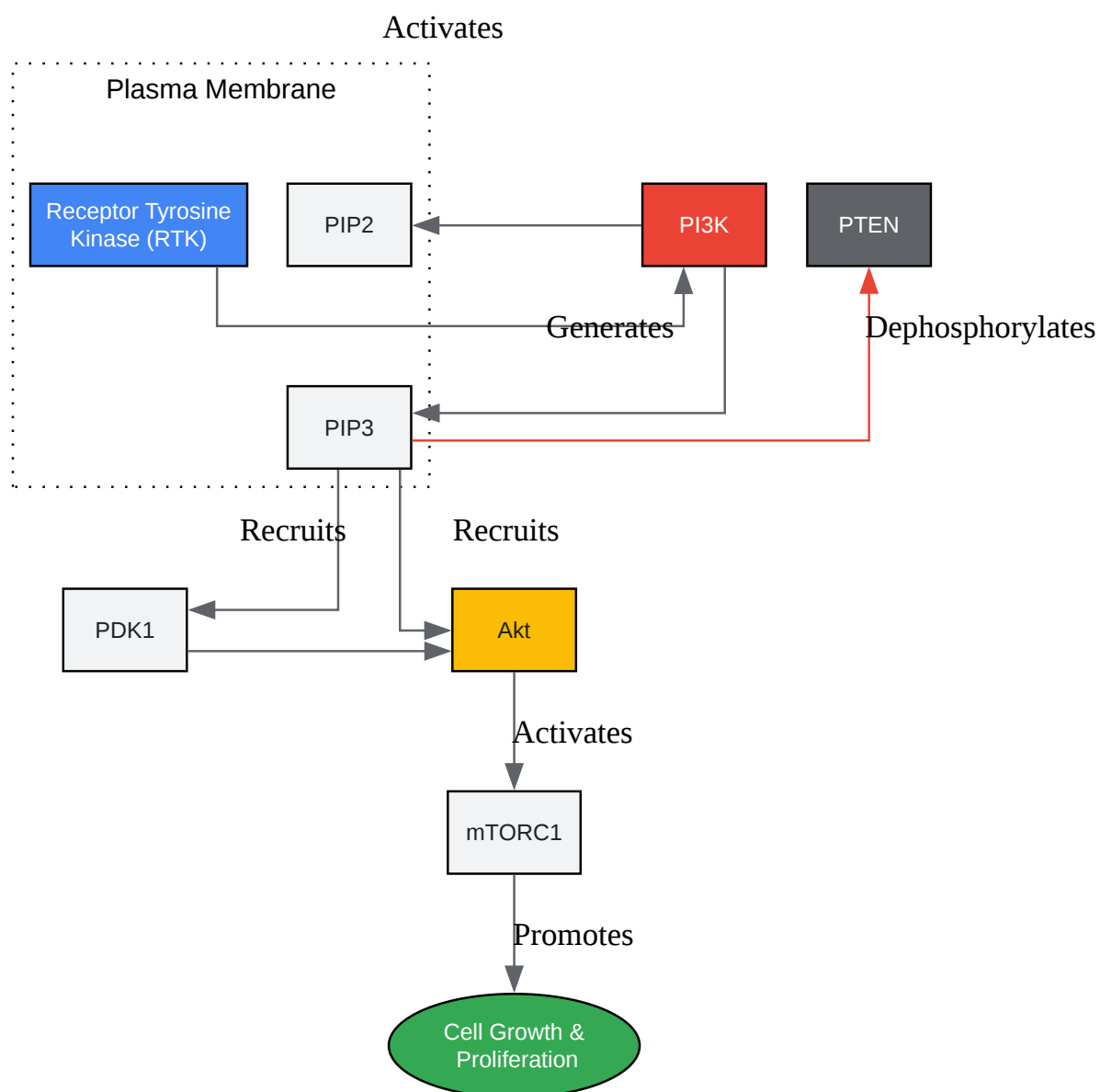
Key Insights from the Data:

- p110δ Potency: **PIK-294** exhibits nanomolar potency against p110δ, making it a highly effective inhibitor for studies focused on this specific isoform.[3][4]
- Isoform Selectivity: While both compounds are most potent against the δ isoform, **PIK-294** demonstrates a more favorable selectivity profile. It is approximately 1000-fold more selective for p110δ over p110α, whereas PIK-293 is about 500-fold selective.[2][3]
- Off-Target Activity: **PIK-294** shows weak inhibition of DNA-PK and mTOR at high micromolar concentrations, suggesting minimal off-target effects on these kinases at concentrations typically used to inhibit p110δ.[1]

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Both **PIK-294** and PIK-293 exert their effects by inhibiting PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][3][5][6] Dysregulation of this pathway is a common feature in many cancers.[5] The diagram below illustrates the central role of PI3K in this signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

The determination of IC₅₀ values is a critical step in characterizing the potency of an inhibitor. Below is a detailed methodology for a typical in vitro kinase assay used to assess the inhibitory activity of compounds like **PIK-294** and PIK-293.

In Vitro Kinase Inhibition Assay for IC₅₀ Determination

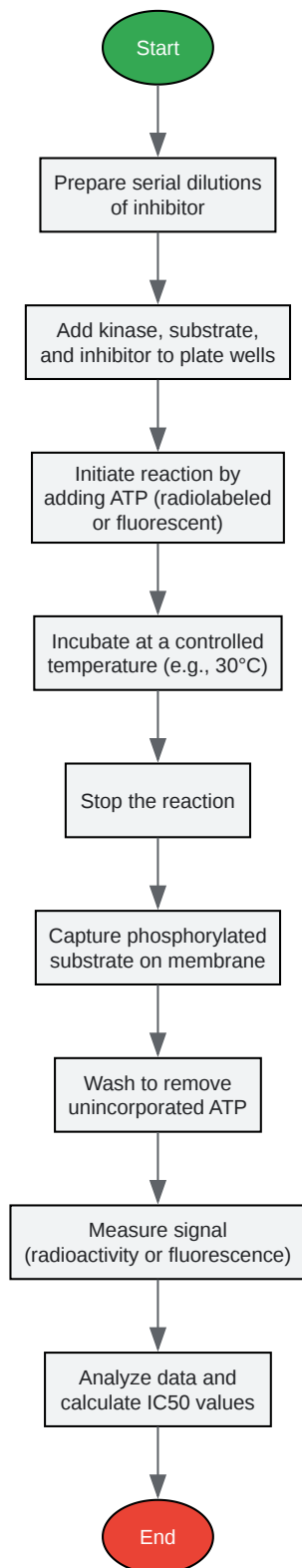
Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

Materials:

- Recombinant Kinase (e.g., p110δ)
- Kinase-specific substrate (e.g., a peptide or lipid like PIP2)
- [γ -³²P]ATP or fluorescently labeled ATP analog
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 μ M EDTA)[7]
- Inhibitor compounds (**PIK-294**, PIK-293) at various concentrations
- 96-well or 384-well plates
- Scintillation counter or fluorescence plate reader
- Phosphocellulose paper or other capture membrane

Workflow Diagram:

Workflow for In Vitro Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: A typical workflow for determining kinase inhibitor IC50 values.

Procedure:

- **Inhibitor Preparation:** Prepare a series of dilutions of **PIK-294** and PIK-293 in a suitable solvent (e.g., DMSO).
- **Reaction Setup:** In a multi-well plate, add the kinase reaction buffer, the recombinant kinase, and the substrate.
- **Inhibitor Addition:** Add the diluted inhibitors to the respective wells. Include control wells with no inhibitor.
- **Reaction Initiation:** Start the kinase reaction by adding ATP (containing a tracer amount of [γ - ^{32}P]ATP).[8]
- **Incubation:** Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[7]
- **Reaction Termination:** Stop the reaction by adding a strong acid (e.g., HCl) or a chelating agent (e.g., EDTA).[8]
- **Substrate Capture:** Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.
- **Washing:** Wash the membranes extensively to remove any unincorporated [γ - ^{32}P]ATP.
- **Signal Detection:** Quantify the amount of incorporated radiolabel using a scintillation counter.
- **Data Analysis:** Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Conclusion

The experimental data clearly indicates that **PIK-294** is a superior inhibitor compared to PIK-293 in terms of both potency and selectivity for the p110 δ isoform of PI3K. Its high potency allows for use at lower concentrations, minimizing the potential for off-target effects. For researchers investigating the specific role of p110 δ in cellular processes or disease models, **PIK-294** is the more suitable tool compound. However, the choice of inhibitor should always be guided by the specific experimental context and goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- To cite this document: BenchChem. [A Comparative Guide to PIK-294 and PIK-293: Potency and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684647#pik-294-vs-pik-293-potency-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com